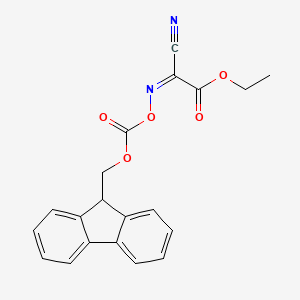
ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate typically involves multiple steps, starting from commercially available starting materials. One common method involves the reaction of fluorenylmethoxycarbonyl chloride with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluorenylmethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
Ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate involves its interaction with various molecular targets. The fluorenylmethoxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The cyano group can participate in nucleophilic addition reactions, leading to the formation of new carbon-nitrogen bonds.
相似化合物的比较
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate
Uniqueness
Ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate is unique due to its combination of a cyano group and a fluorenylmethoxycarbonyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
属性
分子式 |
C20H16N2O5 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
ethyl (2Z)-2-cyano-2-(9H-fluoren-9-ylmethoxycarbonyloxyimino)acetate |
InChI |
InChI=1S/C20H16N2O5/c1-2-25-19(23)18(11-21)22-27-20(24)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,2,12H2,1H3/b22-18- |
InChI 键 |
VCVOYTUCBKLQSK-PYCFMQQDSA-N |
手性 SMILES |
CCOC(=O)/C(=N\OC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C#N |
规范 SMILES |
CCOC(=O)C(=NOC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




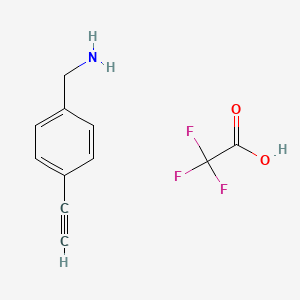

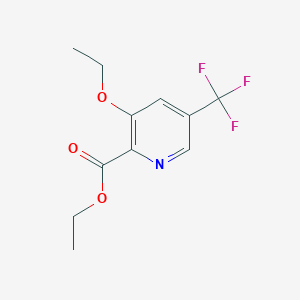
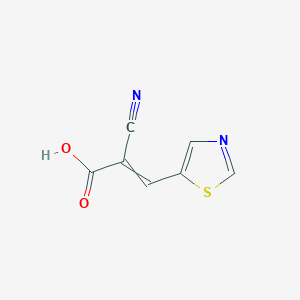

![4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B13654261.png)

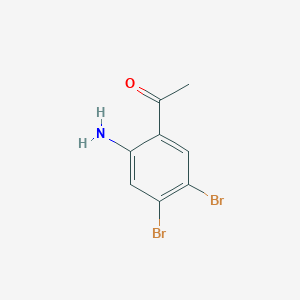
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
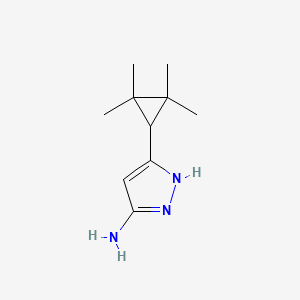
![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
